molecular formula C7H6NaO3 B3421684 Sodium 3-hydroxybenzoate CAS No. 22207-58-5

Sodium 3-hydroxybenzoate

Cat. No.: B3421684
CAS No.: 22207-58-5
M. Wt: 161.11 g/mol
InChI Key: DXIWTHPMLLOENS-UHFFFAOYSA-N
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Description

Sodium 3-hydroxybenzoate (C₇H₅NaO₃) is the sodium salt of 3-hydroxybenzoic acid, characterized by a hydroxyl group at the meta position of the benzene ring. It is a key intermediate in microbial degradation pathways of aromatic compounds, particularly lignin derivatives and xenobiotics . This compound is utilized as a corrosion inhibitor and serves as a substrate in enzymatic reactions, such as those catalyzed by 3-hydroxybenzoate 6-hydroxylase (3HB6H), which converts it to gentisate (2,5-dihydroxybenzoate) in the gentisate pathway . Its sodium salt form enhances solubility, making it suitable for industrial and biochemical applications.

Properties

CAS No.

22207-58-5

Molecular Formula

C7H6NaO3

Molecular Weight

161.11 g/mol

IUPAC Name

sodium;3-hydroxybenzoate

InChI

InChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10);

InChI Key

DXIWTHPMLLOENS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)O.[Na]

Related CAS

22207-58-5
7720-19-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs

Sodium 3-hydroxybenzoate belongs to a family of hydroxybenzoates differentiated by hydroxyl group positions and substituents. Key analogs include:

Compound Structure/Substituents Key Properties/Applications
3-Hydroxybenzoate -OH at C3 Substrate for 3HB6H; intermediate in gentisate pathway
4-Hydroxybenzoate -OH at C4 Central to protocatechuate pathway; precursor for parabens
2-Hydroxybenzoate -OH at C2 (salicylate) Anti-inflammatory agent; metabolized via catechol pathway
Gentisate -OH at C2 and C5 Degraded via gentisate 1,2-dioxygenase; accumulates in some bacterial pathways
Protocatechuate -OH at C3 and C4 Key intermediate in β-ketoadipate pathway; substrate for ring-cleaving dioxygenases
Sodium 3-sulfobenzoate -SO₃⁻ at C3, -COO⁻Na⁺ at C1 Sulfonated derivative; used in detergents and ion-exchange resins

Metabolic Pathways and Enzymatic Specificity

Degradation Pathways
  • 3-Hydroxybenzoate :

    • Aerobically degraded via gentisate pathway (3HB6H) in Rhodococcus jostii or protocatechuate pathway (3HB4H) in other species .
    • In Pseudomonas sp., benzoate is oxidized via benzoyl-CoA and 3-hydroxybenzoyl-CoA, requiring distinct CoA ligases for benzoate and 3-hydroxybenzoate .
  • 4-Hydroxybenzoate :

    • Converted to protocatechuate by 4-hydroxybenzoate 3-hydroxylase, then funneled into the β-ketoadipate pathway .
  • 2-Hydroxybenzoate :

    • Metabolized via catechol or salicylate hydroxylase-dependent pathways .
Enzyme Kinetics
  • 3HB6H : Exhibits strict substrate specificity for 3-hydroxybenzoate, with Kₘ = 72.6 ± 10.1 µM and kₐₜ = 5.7 ± 0.2 s⁻¹ . Gentisate formation is NADH-dependent and inhibited by Cu²⁺ .

Microbial Utilization

Microbial strains exhibit distinct substrate preferences:

  • Rhodococcus ruber P25 metabolizes 3-hydroxybenzoate, 4-hydroxybenzoate, and gentisate .
  • Syntrophus aciditrophicus tolerates 3-hydroxybenzoate but shows inhibited growth with benzoate .

Structural and Functional Differences in Metal Complexes

  • Zn(II) complexes : 3-Hydroxybenzoate forms mixed-ligand complexes with nicotinamide, exhibiting distinct thermal stability and spectroscopic properties compared to 4-hydroxybenzoate analogs .

Key Research Findings

Enzyme Specificity: 3HB6H’s FAD-binding site and phospholipid cofactor (e.g., phosphatidylinositol in R. jostii) enable precise para-hydroxylation of 3-hydroxybenzoate .

CoA Ligase Diversity : Pseudomonas sp. expresses separate CoA ligases for benzoate and 3-hydroxybenzoate, preventing metabolic crosstalk .

Biodegradation Variability : Strain-specific pathways (e.g., Comamonas testosteroni vs. Pseudomonas putida) highlight evolutionary adaptations to aromatic substrates .

Chemical Reactions Analysis

Decarboxylation Reactions

Sodium 3-hydroxybenzoate undergoes decarboxylation under high-temperature alkaline conditions, similar to other aromatic carboxylates. When heated with strong bases (e.g., NaOH), it loses CO₂ to form resorcinol (1,3-dihydroxybenzene):

C7H5NaO3+NaOHC6H6O2+Na2CO3\text{C}_7\text{H}_5\text{NaO}_3 + \text{NaOH} \rightarrow \text{C}_6\text{H}_6\text{O}_2 + \text{Na}_2\text{CO}_3

Key mechanistic steps :

  • Nucleophilic attack by hydroxide on the carboxylate carbon.

  • Formation of a resonance-stabilized phenyl carbanion intermediate.

  • Release of CO₂ and subsequent protonation to yield resorcinol.

Experimental conditions :

  • Temperatures >200°C and prolonged heating (6+ hours) are required for significant conversion .

  • By-products include trace amounts of 2- and 4-hydroxybenzoic acid isomers (<1%) .

Acid-Base Equilibrium

In aqueous solutions, this compound dissociates reversibly into 3-hydroxybenzoic acid and sodium ions:

C7H5NaO3C7H6O3+Na+\text{C}_7\text{H}_5\text{NaO}_3 \leftrightarrow \text{C}_7\text{H}_6\text{O}_3^- + \text{Na}^+

Key properties :

  • pKa of 3-hydroxybenzoic acid: 4.08 (carboxyl group) and 9.84 (phenolic -OH) .

  • Precipitation of the free acid occurs below pH 4, as confirmed by acidification studies using HCl .

Enzymatic Hydroxylation

3-Hydroxybenzoate 6-hydroxylase (3HB6H), a flavin-dependent monooxygenase, catalyzes the para-hydroxylation of this compound to form 2,5-dihydroxybenzoate (gentisate) in microbial systems like Rhodococcus jostii RHA1 :

C7H5NaO3+O2+NADHC7H5NaO4+H2O+NAD+\text{C}_7\text{H}_5\text{NaO}_3 + \text{O}_2 + \text{NADH} \rightarrow \text{C}_7\text{H}_5\text{NaO}_4 + \text{H}_2\text{O} + \text{NAD}^+

Kinetic parameters :

ParameterValue
kcatk_{\text{cat}}6.49±0.02s16.49 \pm 0.02 \, \text{s}^{-1}
KmK_m (O₂)110±10μM110 \pm 10 \, \mu\text{M}
Turnover rate36±2s136 \pm 2 \, \text{s}^{-1} (hydroxylation step)

This reaction is critical in the biodegradation of aromatic compounds and involves a C4a-hydroperoxyflavin intermediate .

Microbial Metabolism

In anaerobic environments, gut microbiota metabolize this compound via benzoyl-CoA pathways :

  • Activation to 3-hydroxybenzoyl-CoA.

  • Dearomatization and β-oxidation to aliphatic dicarboxylic acids .
    Key microbes : Thauera aromatica and Geobacter metallireducens .

Stability and Reactivity

  • Thermal stability : Decomposes at >300°C, releasing CO₂ and phenolic compounds .

  • Photodegradation : Susceptible to UV-induced breakdown, with a predicted half-life of 1–3 days in aqueous environments .

  • pH sensitivity : Stable in neutral to alkaline conditions but hydrolyzes in acidic media (pH <4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-hydroxybenzoate
Reactant of Route 2
Sodium 3-hydroxybenzoate

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